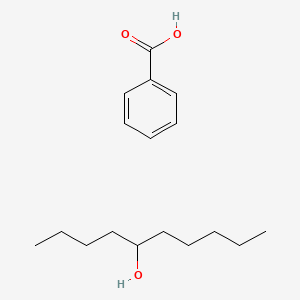
Benzoic acid;decan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;decan-5-ol is a compound that combines the properties of benzoic acid and decan-5-ol. Benzoic acid is a simple aromatic carboxylic acid, while decan-5-ol is a long-chain alcohol. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;decan-5-ol can be achieved through various methods. One common approach involves the esterification of benzoic acid with decan-5-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts can facilitate the esterification process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;decan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in decan-5-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of decan-5-ol can yield decanoic acid or decanone.
Reduction: Reduction of benzoic acid can produce benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids, such as nitrobenzoic acid or halobenzoic acid.
Applications De Recherche Scientifique
Benzoic acid;decan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving carboxylic acids and alcohols.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of benzoic acid;decan-5-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Membrane Interaction: The long alkyl chain of decan-5-ol can interact with lipid membranes, altering their fluidity and permeability.
Signal Transduction: The aromatic ring of benzoic acid can participate in signal transduction pathways by interacting with specific receptors or proteins.
Comparaison Avec Des Composés Similaires
Benzoic acid;decan-5-ol can be compared with other similar compounds to highlight its uniqueness:
Benzoic Acid: While benzoic acid is a simple aromatic carboxylic acid, the addition of the decan-5-ol moiety imparts additional hydrophobicity and potential for membrane interaction.
Decan-5-ol: As a long-chain alcohol, decan-5-ol has limited reactivity compared to this compound, which combines the reactivity of both functional groups.
Similar Compounds: Other similar compounds include benzyl alcohol, benzaldehyde, and benzoyl chloride, each with distinct chemical properties and reactivities.
Propriétés
Numéro CAS |
144297-18-7 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
benzoic acid;decan-5-ol |
InChI |
InChI=1S/C10H22O.C7H6O2/c1-3-5-7-9-10(11)8-6-4-2;8-7(9)6-4-2-1-3-5-6/h10-11H,3-9H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
WASHNSIZHSJUBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


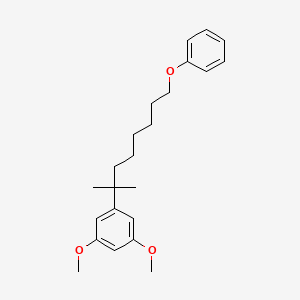
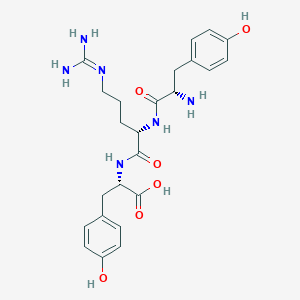
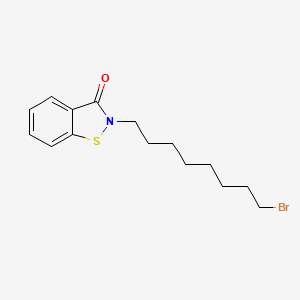
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
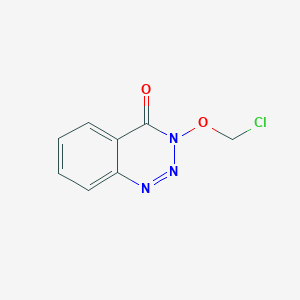
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
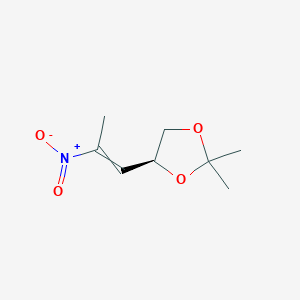
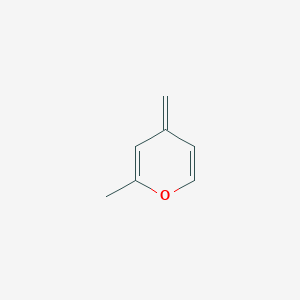
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
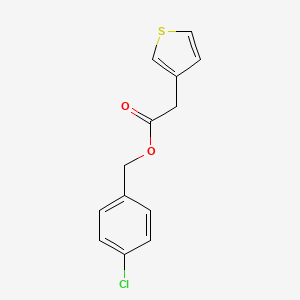
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
